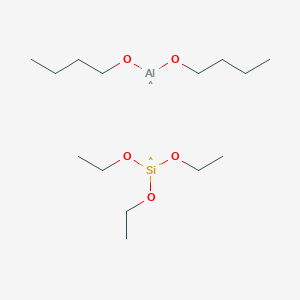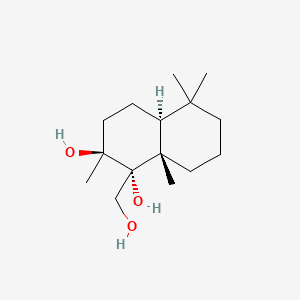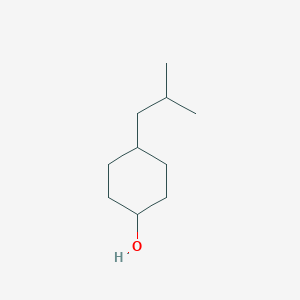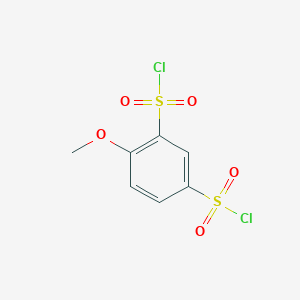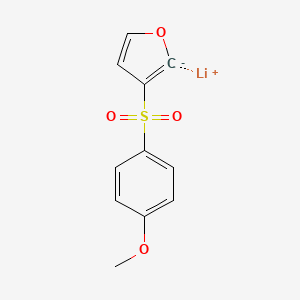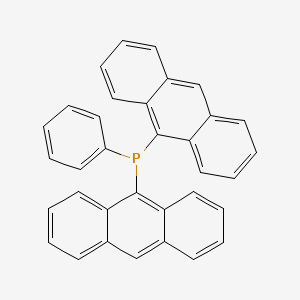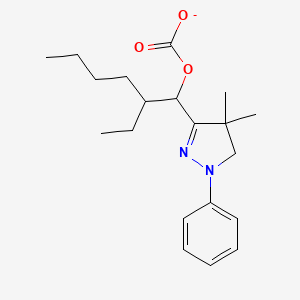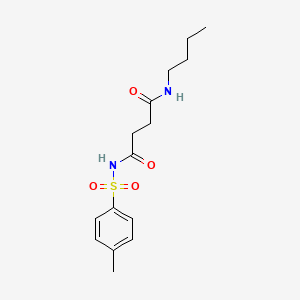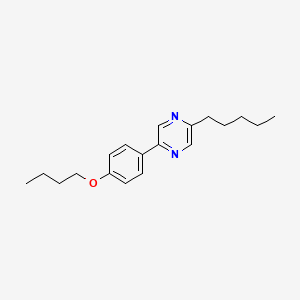
2-(4-Butoxyphenyl)-5-pentylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butoxyphenyl)-5-pentylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications. This compound, in particular, has a unique structure that includes a butoxyphenyl group and a pentyl chain, making it an interesting subject for research and application in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-pentylpyrazine typically involves the reaction of 4-butoxybenzaldehyde with pentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures that the compound meets the required standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Butoxyphenyl)-5-pentylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Butoxyphenyl)-5-pentylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Butoxyphenyl)-5-pentylpyrazine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Butoxyphenyl)acetamide
- 2-(4-Butoxyphenyl)acetic Acid
- Butonitazene
Comparison
2-(4-Butoxyphenyl)-5-pentylpyrazine stands out due to its unique pyrazine ring structure, which imparts distinct chemical and biological properties. Unlike 2-(4-Butoxyphenyl)acetamide and 2-(4-Butoxyphenyl)acetic Acid, which are primarily used in pharmaceutical applications, this compound has broader applications in both industrial and research settings. Butonitazene, on the other hand, is a novel opioid with different pharmacological effects, highlighting the diverse nature of compounds within this chemical family.
Propiedades
Número CAS |
106011-54-5 |
|---|---|
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-(4-butoxyphenyl)-5-pentylpyrazine |
InChI |
InChI=1S/C19H26N2O/c1-3-5-7-8-17-14-21-19(15-20-17)16-9-11-18(12-10-16)22-13-6-4-2/h9-12,14-15H,3-8,13H2,1-2H3 |
Clave InChI |
OQMUVSKJHCTOPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)

